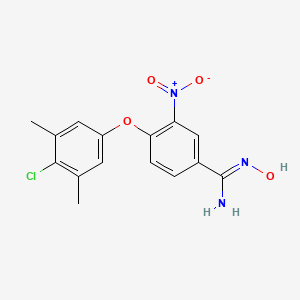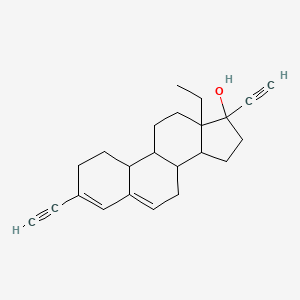
13-Ethyl-3-ethynyl-18,19-dinor-17a-pregna-3,5-dien-20-yn-17-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Ethyl-3-ethynyl-18,19-dinor-17a-pregna-3,5-dien-20-yn-17-ol: is a synthetic steroidal compound. It is structurally related to levonorgestrel, a well-known synthetic progestogen used in various hormonal contraceptives. This compound is often studied as an impurity or derivative of levonorgestrel and has applications in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-Ethyl-3-ethynyl-18,19-dinor-17a-pregna-3,5-dien-20-yn-17-ol typically involves multiple steps starting from simpler steroidal precursors. The key steps include:
Ethynylation: Introduction of an ethynyl group at the 3-position.
Ethylation: Addition of an ethyl group at the 13-position.
Cyclization and Functional Group Modifications: Formation of the steroidal backbone and introduction of functional groups at specific positions.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 17-position.
Reduction: Reduction reactions can modify the double bonds within the steroidal structure.
Substitution: Various substitution reactions can occur, especially at the ethynyl and ethyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology:
- Studied for its potential biological activity and interactions with steroid hormone receptors.
Medicine:
- Investigated as a potential impurity in hormonal contraceptives, ensuring the safety and efficacy of pharmaceutical products.
Industry:
- Utilized in the development and quality control of steroidal drugs, particularly those related to hormonal therapies.
Wirkmechanismus
The mechanism of action of 13-Ethyl-3-ethynyl-18,19-dinor-17a-pregna-3,5-dien-20-yn-17-ol is not well-documented, but it is likely to interact with steroid hormone receptors, similar to other steroidal compounds. It may bind to progesterone receptors, influencing gene expression and cellular responses. The exact molecular targets and pathways involved require further research.
Vergleich Mit ähnlichen Verbindungen
Levonorgestrel: A synthetic progestogen used in hormonal contraceptives.
Norethisterone: Another synthetic progestogen with similar applications.
Desogestrel: A third-generation progestogen used in contraceptives.
Uniqueness: 13-Ethyl-3-ethynyl-18,19-dinor-17a-pregna-3,5-dien-20-yn-17-ol is unique due to its specific structural modifications, such as the ethyl and ethynyl groups, which may influence its biological activity and interactions with receptors. These modifications can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Eigenschaften
Molekularformel |
C23H28O |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
13-ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H28O/c1-4-16-7-9-18-17(15-16)8-10-20-19(18)11-13-22(5-2)21(20)12-14-23(22,24)6-3/h1,3,8,15,18-21,24H,5,7,9-14H2,2H3 |
InChI-Schlüssel |
XWSCFQZHEPDMAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


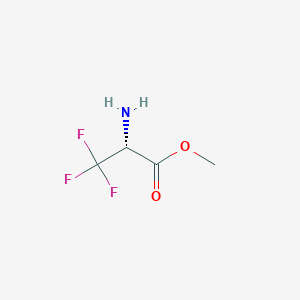
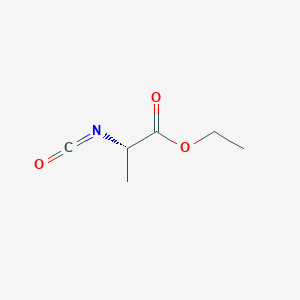
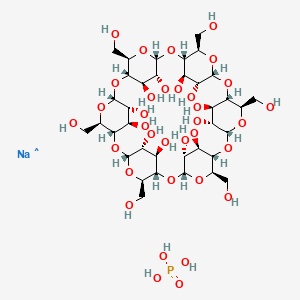
![6-[1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12326205.png)
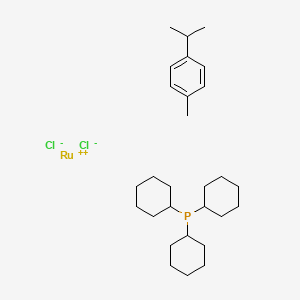
![4-amino-3-(4-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one](/img/structure/B12326221.png)
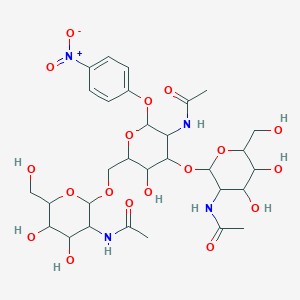
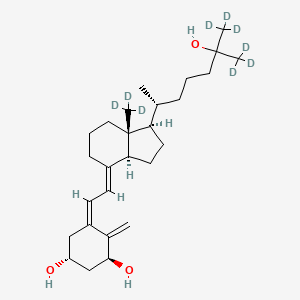
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonyloxypyrrolidine-2-carboxylate](/img/structure/B12326252.png)
![(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoate](/img/structure/B12326261.png)
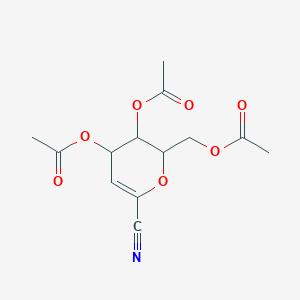
![1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326264.png)

